2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline
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Overview
Description
2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound with the molecular formula C22H13ClF3NS It is characterized by the presence of a quinoline core substituted with a 4-chlorophenylsulfanyl group and a 3-(trifluoromethyl)phenyl group
Scientific Research Applications
2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biological assays to study enzyme interactions or cellular processes.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)sulfanyl-3-phenylquinoline
- 2-(4-Chlorophenyl)sulfanyl-3-(4-methylphenyl)quinoline
- 2-(4-Chlorophenyl)sulfanyl-3-(4-fluorophenyl)quinoline
Uniqueness
2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved efficacy and selectivity.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYKIHDEAPSWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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